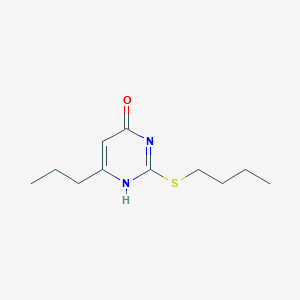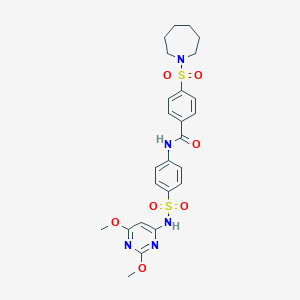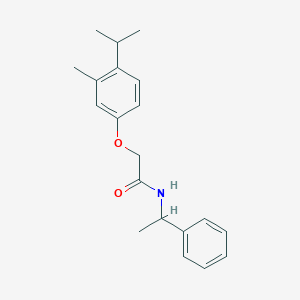![molecular formula C14H10O2S B374551 8-hydroxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374551.png)
8-hydroxydibenzo[b,f]thiepin-10(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-6H-benzobbenzothiepin-5-one is a chemical compound with the molecular formula C13H8O3S It is a member of the benzothiepin family, which is characterized by a fused ring system containing both benzene and thiepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6H-benzobbenzothiepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzene ring is acylated with a thiepin derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 3-hydroxy-6H-benzobbenzothiepin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-oxo-6H-benzobenzothiepin-5-one.
Reduction: Formation of 3-hydroxy-6H-benzobenzothiepin-5-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-hydroxy-6H-benzobbenzothiepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-6H-benzo[c]chromen-6-one
- 3-hydroxy-6H-benzo[d]chromen-6-one
- 3-hydroxy-6H-benzo[e]chromen-6-one
Uniqueness
3-hydroxy-6H-benzobbenzothiepin-5-one is unique due to its specific ring structure and the presence of both hydroxyl and carbonyl functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H10O2S |
|---|---|
Molecular Weight |
242.29g/mol |
IUPAC Name |
3-hydroxy-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C14H10O2S/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8,15H,7H2 |
InChI Key |
WWFLHYZRRCCDDW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)O |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-Amino-7-(2-furyl)-5,6-dihydrobenzo[h]thieno[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B374468.png)
![3-amino-4-(4-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B374469.png)
![ethyl 3-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B374474.png)
![3-amino-4-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B374475.png)
![3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B374476.png)
![Ethyl 8-amino-7-(2-furyl)-5,6-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carboxylate](/img/structure/B374477.png)
![2-{[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B374478.png)
![3-Hydroxy-4-[(2-methylpiperidyl)methyl]benzo[c]chromen-6-one](/img/structure/B374481.png)
![Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B374482.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B374484.png)

![methyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B374486.png)


